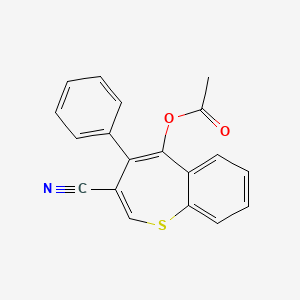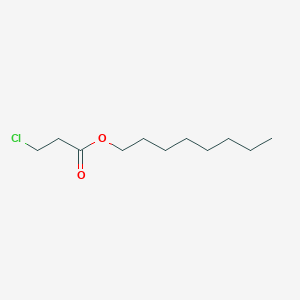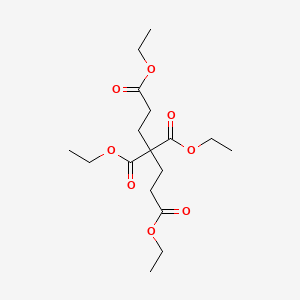
Tetraethyl pentane-1,3,3,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C17H28O8 It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a building block in organic synthesis. Its multiple ester groups make it a versatile intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize prodrugs or drug delivery systems. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: In materials science, this compound can be used to produce polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials.
Wirkmechanismus
The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.
Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.
Vergleich Mit ähnlichen Verbindungen
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,3,3-tetracarboxylate
- Tetraethyl propane-1,1,2,2-tetracarboxylate
Comparison: Tetraethyl pentane-1,3,3,5-tetracarboxylate is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to other tetraethyl esters
Eigenschaften
CAS-Nummer |
6297-36-5 |
|---|---|
Molekularformel |
C17H28O8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tetraethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
QOYOXWTVAJBIDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

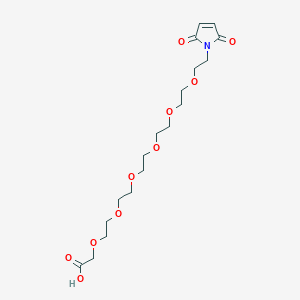

![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
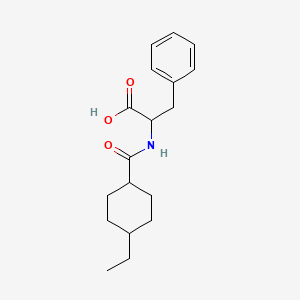


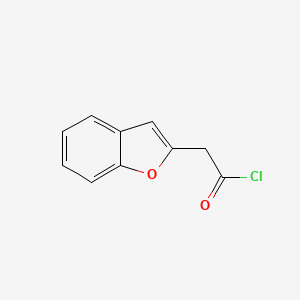
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
